molecular formula C27H31N3O4S B2941474 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide CAS No. 932970-52-0

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide

Cat. No.: B2941474
CAS No.: 932970-52-0
M. Wt: 493.62
InChI Key: AWOWGNPXPIIIDS-UHFFFAOYSA-N
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Description

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-methoxyphenyl group, a sulfonyl group, and a diphenylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a crucial role in nerve signal transmission. α1-ARs are a class of G-protein-coupled receptors (GPCRs) that mediate the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

This compound acts as an inhibitor of AChE and a ligand for α1-AR . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing its levels and enhancing cholinergic neurotransmission . As a ligand for α1-AR, it can modulate the receptor’s activity, influencing the contraction of smooth muscles .

Biochemical Pathways

The compound’s action on AChE affects the cholinergic pathway , which is involved in memory and cognition . Its interaction with α1-AR impacts the adrenergic pathway , influencing smooth muscle contraction . These pathways play significant roles in various neurological conditions, including Alzheimer’s disease .

Pharmacokinetics

The compound has been found to have adequate pharmacokinetic properties . .

Result of Action

The compound’s inhibition of AChE can lead to improved memory and cognition . Its action on α1-AR can influence smooth muscle contraction , potentially affecting conditions like hypertension and benign prostate hyperplasia .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other substances, such as aluminium chloride, can affect the compound’s neuroprotective potential . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the reaction of 2-methoxyphenylpiperazine with an appropriate sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with 2,2-diphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide derivative.

Scientific Research Applications

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A similar compound with a piperazine ring used as an antidepressant.

    Naftopidil: Another piperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: A piperazine-based compound used as an antihypertensive agent.

Uniqueness

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c1-34-25-15-9-8-14-24(25)29-17-19-30(20-18-29)35(32,33)21-16-28-27(31)26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,26H,16-21H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOWGNPXPIIIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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